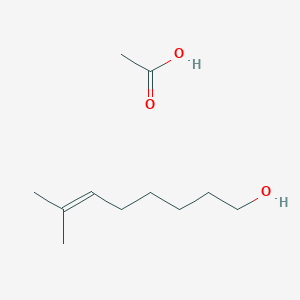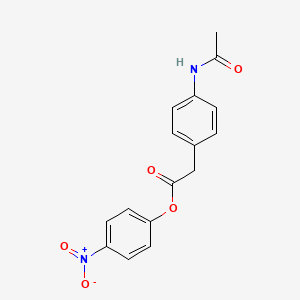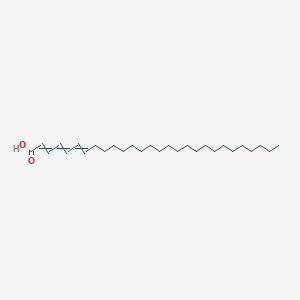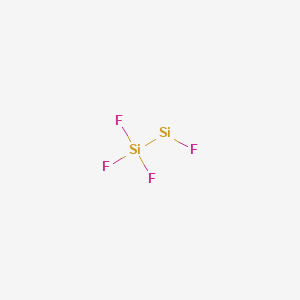
Tetrafluorodisilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrafluorodisilane is a silicon-based compound with the chemical formula Si2F4 It is a member of the disilane family, characterized by the presence of two silicon atoms bonded together
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetrafluorodisilane can be synthesized through the metathesis reaction of tetrachlorodisilane with trimethyltin fluoride in boiling toluene . The reaction proceeds as follows:
Si2Cl4+2Me3SnF→Si2F4+2Me3SnCl
This method yields this compound as a colorless liquid with a melting point close to 0°C.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of halogenodisilanes as precursors. These compounds are known for their high thermal stability and are often used in the synthesis of various silicon-based materials .
Analyse Des Réactions Chimiques
Types of Reactions: Tetrafluorodisilane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where fluorine atoms are replaced by other functional groups.
Reduction Reactions: Reduction of this compound can lead to the formation of disilanes with different substituents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organolithium or Grignard reagents, which facilitate the replacement of fluorine atoms.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Major Products Formed:
Substitution Reactions: Products include various organosilicon compounds with different functional groups.
Reduction Reactions: Products include disilanes with hydrogen or other substituents replacing the fluorine atoms.
Applications De Recherche Scientifique
Tetrafluorodisilane has several scientific research applications, particularly in the field of materials science and chemical synthesis:
Materials Science: It is used as a precursor for the synthesis of silicon-based materials with unique properties.
Chemical Synthesis: It serves as a reagent in the synthesis of various organosilicon compounds, which are valuable in both academic and industrial research.
Mécanisme D'action
The mechanism of action of tetrafluorodisilane involves its ability to undergo substitution and reduction reactions. The silicon-fluorine bonds in this compound are relatively strong, but they can be broken under appropriate conditions, allowing for the formation of new silicon-based compounds. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .
Comparaison Avec Des Composés Similaires
Tetrachlorodisilane (Si2Cl4): Similar to tetrafluorodisilane but with chlorine atoms instead of fluorine.
Tetrabromodisilane (Si2Br4): Contains bromine atoms instead of fluorine.
Tetraiododisilane (Si2I4): Contains iodine atoms instead of fluorine.
Uniqueness: this compound is unique due to the presence of fluorine atoms, which impart distinct chemical properties compared to its chlorinated, brominated, and iodinated counterparts. The fluorine atoms make this compound more resistant to certain types of chemical reactions, providing it with unique stability and reactivity characteristics .
Propriétés
Formule moléculaire |
F4Si2 |
|---|---|
Poids moléculaire |
132.16 g/mol |
InChI |
InChI=1S/F4Si2/c1-5-6(2,3)4 |
Clé InChI |
XJNGSBBYHCHOEF-UHFFFAOYSA-N |
SMILES canonique |
F[Si][Si](F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3',3'-Dimethyl-1'-octadecyl-1',3'-dihydrospiro[1-benzopyran-2,2'-indole]-8-carboxylic acid](/img/structure/B14291384.png)
![3-[2-(2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-yl)ethyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B14291385.png)
![2-[(3,4-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B14291393.png)

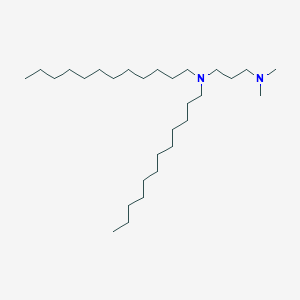
![n-(4-Butoxyphenyl)-n'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14291407.png)
